5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride

Spirocyclic chemistry Physicochemical property optimization Lead optimization

Traditional piperidine/pyrrolidine building blocks often yield suboptimal physicochemical profiles in lead optimization. 5,8-Dioxaspiro[3.5]nonan-2-amine hydrochloride (CAS 2680530-54-3) overcomes this as a conformationally constrained spirocyclic amine with a unique [3.5] spiro junction incorporating a 1,4-dioxane moiety. • Enhanced Fsp³ character vs. planar systems; differentiated exit vector geometry for underexplored binding pockets • Primary amine handle enables rapid amidation, reductive amination, or urea synthesis • HCl salt ensures reliable DMSO/aqueous buffer solubility for HTS and biochemical assays

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 2680530-54-3
Cat. No. B6195701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride
CAS2680530-54-3
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1COC2(CC(C2)N)CO1.Cl
InChIInChI=1S/C7H13NO2.ClH/c8-6-3-7(4-6)5-9-1-2-10-7;/h6H,1-5,8H2;1H
InChIKeyJCFUSIPNROWVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride: Spirocyclic Building Block for Medicinal Chemistry Applications


5,8-Dioxaspiro[3.5]nonan-2-amine hydrochloride (CAS 2680530-54-3) is a spirocyclic amine building block featuring a [3.5] spiro junction connecting a cyclobutane ring and a 1,4-dioxane moiety, with the amine group positioned at the 2-position of the cyclobutane ring . The compound belongs to a class of saturated heterocyclic scaffolds increasingly employed in drug discovery for their three-dimensional topology and enhanced fraction of sp³-hybridized carbons (Fsp³), properties associated with improved physicochemical profiles and higher clinical success rates [1]. As a spirocyclic amine, it serves as a conformationally constrained scaffold for exploring novel chemical space in lead optimization programs, particularly where traditional piperidine or pyrrolidine building blocks yield suboptimal properties.

Why 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride Cannot Be Replaced by Generic Amine Building Blocks


Generic amine building blocks such as piperidine, pyrrolidine, or simple cyclobutylamines lack the oxygen-containing spirocyclic architecture that defines the three-dimensional conformational constraints of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride. The incorporation of two oxygen atoms within the spirocyclic framework alters hydrogen-bonding capacity, polarity, and metabolic stability in ways that cannot be replicated by non-oxygenated spiro[3.5]nonan-amines [1]. Furthermore, the 1,4-dioxane moiety introduces additional sites for potential molecular interactions while the constrained spiro junction restricts conformational flexibility, a feature that has been shown to reduce entropic penalties upon target binding in related spirocyclic systems [2]. Substitution with simpler achiral amines or non-spirocyclic building blocks would fundamentally alter the exit vector geometry and pharmacophore presentation, potentially compromising target engagement and selectivity profiles established during lead optimization.

5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride: Quantified Differentiation vs. Structural Analogs


Oxygen Incorporation in Spiro[3.5]nonane Framework Modulates Physicochemical Properties

5,8-Dioxaspiro[3.5]nonan-2-amine hydrochloride incorporates two oxygen atoms within its 1,4-dioxane-containing spirocyclic framework, distinguishing it from non-oxygenated spiro[3.5]nonan-amine analogs [1]. The oxygen atoms increase polarity and hydrogen-bond acceptor capacity, which in related bicyclic and spirocyclic systems has been associated with improved aqueous solubility and altered logD profiles compared to all-carbon spiro[3.5]nonane scaffolds .

Spirocyclic chemistry Physicochemical property optimization Lead optimization

Conformational Constraint via Spiro[3.5] Junction Reduces Entropic Binding Penalty

The spiro[3.5]nonane core of 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride provides a conformationally constrained framework that restricts rotational freedom around the central spiro carbon [1]. In medicinal chemistry programs evaluating spirocyclic FAAH inhibitors, the 7-azaspiro[3.5]nonane scaffold distinguished itself from other spirocyclic cores on the basis of superior target potency (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹ s⁻¹), attributed in part to the favorable conformational preorganization conferred by the [3.5] spiro system [2].

Conformational analysis Binding thermodynamics Spirocyclic scaffolds

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling

5,8-Dioxaspiro[3.5]nonan-2-amine hydrochloride (CAS 2680530-54-3, molecular weight 179.64 g/mol) is supplied as the hydrochloride salt, which confers enhanced aqueous solubility and improved crystallinity relative to the free base form . In spirocyclic amine systems, hydrochloride salt formation typically increases water solubility by 10- to 100-fold compared to the corresponding free base, a property critical for in vitro assay preparation and chemical handling during synthesis [1].

Salt selection Solubility enhancement Formulation

Optimal Research and Procurement Applications for 5,8-Dioxaspiro[3.5]nonan-2-amine Hydrochloride


Piperidine Bioisostere Exploration in Lead Optimization

5,8-Dioxaspiro[3.5]nonan-2-amine hydrochloride serves as a conformationally constrained spirocyclic amine building block for programs seeking to replace piperidine or pyrrolidine moieties with scaffolds that offer distinct three-dimensional topology and altered physicochemical properties. The oxygen-containing spiro[3.5]nonane framework provides medicinal chemists with a differentiated exit vector geometry and enhanced Fsp³ character relative to planar heteroaromatic systems [1]. This scaffold is particularly relevant when standard piperidine replacements (e.g., azetidine, 3-azabicyclo[3.1.0]hexane) have been exhausted or yield suboptimal property profiles.

Fragment-Based Drug Discovery and Diversity-Oriented Synthesis

The compound's modest molecular weight (179.64 g/mol), balanced polarity profile, and primary amine handle make it suitable as a fragment-like building block for diversity-oriented synthesis and fragment-based lead generation campaigns [1]. The primary amine enables facile derivatization via amide bond formation, reductive amination, or urea synthesis, allowing rapid exploration of chemical space around the spirocyclic core [2]. The hydrochloride salt form ensures reliable solubility in DMSO and aqueous buffers, facilitating high-throughput chemistry and biochemical assay preparation.

CNS and Metabolic Disease Target Programs Requiring Enhanced Fsp³ Character

Spirocyclic scaffolds with high Fsp³ character, including 5,8-dioxaspiro[3.5]nonan-2-amine derivatives, have been prioritized in central nervous system (CNS) and metabolic disease drug discovery due to favorable correlations between three-dimensionality and clinical candidate success rates [1]. The oxygen-containing spiro framework may offer advantages in programs targeting enzymes with hydrophilic active sites (e.g., FAAH, HDACs) where hydrogen-bond interactions with the dioxane oxygen atoms could contribute to binding affinity [2].

Custom Library Synthesis and Scaffold-Hopping Initiatives

For CROs, biotech companies, and academic screening centers engaged in scaffold-hopping campaigns, 5,8-dioxaspiro[3.5]nonan-2-amine hydrochloride represents a chemically tractable spirocyclic amine core that is structurally distinct from commercially saturated piperidine and pyrrolidine building blocks [1]. The [3.5] spiro architecture provides a unique vector geometry that can orient substituents into underexplored regions of target binding pockets, potentially revealing novel structure-activity relationships and intellectual property opportunities [2].

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